1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine
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Overview
Description
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine typically involves the reaction of pyridine-2-carbaldehyde with trimethylsilylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction yields are generally high, and the product can be purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in the formation of amines.
Scientific Research Applications
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine exerts its effects is primarily through its ability to participate in various chemical reactions. The imine group is reactive and can form covalent bonds with other molecules, making it a versatile intermediate in organic synthesis. The trimethylsilyl group provides stability and can be selectively removed or substituted to introduce new functional groups.
Comparison with Similar Compounds
Similar compounds to 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine include:
Pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Trimethylsilylmethylamine: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidation products of the target compound.
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
What sets this compound apart is its combination of a pyridine ring with a trimethylsilyl group, providing unique reactivity and stability properties.
Properties
CAS No. |
90623-29-3 |
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Molecular Formula |
C10H16N2Si |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C10H16N2Si/c1-13(2,3)9-11-8-10-6-4-5-7-12-10/h4-8H,9H2,1-3H3 |
InChI Key |
YXNXYQVLEZOGOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=CC1=CC=CC=N1 |
Origin of Product |
United States |
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